molecular formula C23H24N4O5S3 B2995334 (Z)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-35-0

(Z)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2995334
CAS RN: 865182-35-0
M. Wt: 532.65
InChI Key: BWYNSJPOPFQNGH-BZZOAKBMSA-N
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Description

(Z)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H24N4O5S3 and its molecular weight is 532.65. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research into derivatives of sulfonyl benzamide, such as (Z)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, has demonstrated promising anticancer properties. Synthesis of pro-apoptotic indapamide derivatives, closely related to the chemical , showed significant growth inhibition against melanoma cell lines, indicating potential as anticancer agents. These compounds were synthesized from indapamide and evaluated for their anticancer activity, with certain derivatives exhibiting notable proapoptotic activity and inhibitory effects on physiologically relevant human carbonic anhydrase isoforms (Ö. Yılmaz et al., 2015).

Antibacterial Activity

The exploration of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, which are structurally related to the given chemical compound, has led to the synthesis of new derivatives demonstrating valuable antibacterial results. These compounds, synthesized through a series of steps from various aralkyl/aryl carboxylic acids, have shown effectiveness against bacterial strains, highlighting their potential in antibacterial applications (Aziz‐ur‐Rehman et al., 2017).

Cytotoxic Evaluation for Cancer Treatment

Derivatives of sulfonamide Schiff bases, through the synthesis involving sulfathiazole/sulfamethoxazole and other compounds, have been studied for their cytotoxic activity against human breast cancer cell lines. The structural features and bonding modes of these Schiff bases were proposed based on spectral methods, indicating their potential as chemotherapeutic agents due to desirable cytotoxic activities towards cancer cell lines (V. Govindaraj et al., 2021).

COVID-19 Drug Potential

Theoretical investigations into antimalarial sulfonamides for their potential use as COVID-19 drugs have been conducted using computational calculations and molecular docking studies. These studies aimed at exploring the reactivity of N-(phenylsulfonyl)acetamide derivatives, demonstrating significant antimalarial activity and highlighting the potential of related sulfonamide compounds in COVID-19 treatment strategies (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S3/c1-3-12-27-20-9-8-19(34(24,29)30)15-21(20)33-23(27)25-22(28)17-4-6-18(7-5-17)35(31,32)26-13-10-16(2)11-14-26/h1,4-9,15-16H,10-14H2,2H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYNSJPOPFQNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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